molecular formula C9H13BrN2O3 B3021655 3-Bromo-5-(N-Boc)aminomethylisoxazole CAS No. 903131-45-3

3-Bromo-5-(N-Boc)aminomethylisoxazole

Cat. No. B3021655
M. Wt: 277.11 g/mol
InChI Key: XKNWOSFDTIOWTB-UHFFFAOYSA-N
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Description

3-Bromo-5-(N-Boc)aminomethylisoxazole is a unique chemical compound with the empirical formula C9H13BrN2O3 . It has a molecular weight of 277.12 and is typically found in solid form . The SMILES string for this compound is CC©(OC(NCC1=CC(Br)=NO1)=O)C .


Molecular Structure Analysis

The InChI string for 3-Bromo-5-(N-Boc)aminomethylisoxazole is 1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) . This provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Bromo-5-(N-Boc)aminomethylisoxazole is a solid compound . Its molecular weight is 277.12 , and it has the empirical formula C9H13BrN2O3 .

Scientific Research Applications

The N-Boc protection is easily introduced and readily removed under a variety of conditions . This makes it an important strategy in peptide synthesis, as N-Boc derivatives can be easily converted into free amines . Furthermore, N-Boc amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

The N-Boc protection is easily introduced and readily removed under a variety of conditions . This makes it an important strategy in peptide synthesis, as N-Boc derivatives can be easily converted into free amines . Furthermore, N-Boc amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential applications and uses could be explored in various fields of research.

properties

IUPAC Name

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNWOSFDTIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(N-Boc)aminomethylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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